1-Bromo-2-methoxy-3-methylbenzene
Overview
Description
1-Bromo-2-methoxy-3-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO It is a derivative of benzene, where a bromine atom, a methoxy group, and a methyl group are substituted at the 1, 2, and 3 positions, respectively
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 2-methoxy-3-methylphenol or other substituted derivatives.
Oxidation: Formation of 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Scientific Research Applications
1-Bromo-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-1-methoxy-3-methylbenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1-Bromo-3-methoxy-2-methylbenzene: Another isomer with distinct chemical properties and uses.
Uniqueness: 1-Bromo-2-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields
Properties
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
Record name | 2-Bromo-6-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-69-8 | |
Record name | 2-Bromo-6-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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